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molecular formula C20H22Cl2N2O2 B1214966 5-Chloro-3-(5-carboxypentyl)-1-methyl-2-(3-pyridyl)indole hydrochloride CAS No. 107190-22-7

5-Chloro-3-(5-carboxypentyl)-1-methyl-2-(3-pyridyl)indole hydrochloride

Cat. No. B1214966
M. Wt: 393.3 g/mol
InChI Key: LIQJLEFPDRONRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04511573

Procedure details

A mixture of 1.0 g of 5-chloro-3-[5-(ethoxycarbonyl)pentyl]-1-methyl-2-(3-pyridyl)indole in 20 ml of 2N aqueous hydrochloride acid is stirred and heated at reflux overnight. The mixture is cooled and the solid formed collected and dried in vacuo to give 5-chloro-3-(5-carboxypentyl)-1-methyl-2-(3-pyridyl)indole hydrochloride, m.p. 186°-189°.
Name
5-chloro-3-[5-(ethoxycarbonyl)pentyl]-1-methyl-2-(3-pyridyl)indole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[C:5]2[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25]CC)=[O:24]>Cl>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:11])[C:6]([C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[C:5]2[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:2.3|

Inputs

Step One
Name
5-chloro-3-[5-(ethoxycarbonyl)pentyl]-1-methyl-2-(3-pyridyl)indole
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2C(=C(N(C2=CC1)C)C=1C=NC=CC1)CCCCCC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=C2C(=C(N(C2=CC1)C)C=1C=NC=CC1)CCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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